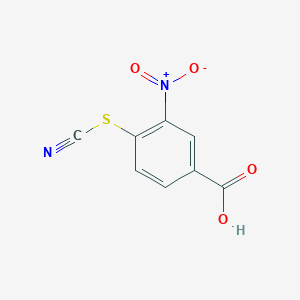

4-(Cyanosulfanyl)-3-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyanosulfanyl)-3-nitrobenzoic acid, also known as 4-CN-NBA, is an organic compound belonging to the class of nitrobenzoic acids. It is a white crystalline solid with a molecular formula of C8H5NO5S and a molecular weight of 221.2 g/mol. 4-CN-NBA has been used in various scientific research applications due to its unique properties.

Scientific Research Applications

Biological Studies

4-(Cyanosulfanyl)-3-nitrobenzoic acid and similar compounds have been studied for their biological applications. For instance, Ellman (1959) synthesized a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, indicating potential applications in biochemical research involving proteins and enzymes (Ellman, 1959).

Material Science and Crystallography

In the field of crystallography and material science, Smith et al. (1997) explored the utility of 4-aminobenzoic acid in promoting hydrogen bonding during crystallization processes. This research included studies on compounds with structural similarities to this compound (Smith et al., 1997).

Coordination Chemistry and Cancer Research

Mallick et al. (2017) conducted studies involving nitrobenzoic acid derivatives, focusing on the synthesis of paramagnetic dirhenium complexes for potential applications in cancer research (Mallick et al., 2017).

Analytical Chemistry

In analytical chemistry, Freitas et al. (2014) investigated the stability and chromatographic properties of a nitroaromatic compound structurally related to this compound, highlighting its potential as an analytical standard in chromatography (Freitas et al., 2014).

Protein Chemistry

Price (1976) examined 2-Nitro-5-thiocyanatobenzoic acid, a compound with structural resemblance to this compound, for its reactivity with thiol groups in proteins. This study indicates the potential application of such compounds in protein chemistry and enzymology (Price, 1976).

Electrochemistry

Jorge and Stradiotto (1996) studied the electrochemical behavior of nitrobenzoate compounds, revealing insights relevant to electrochemistry and possibly to energy storage technologies (Jorge & Stradiotto, 1996).

properties

IUPAC Name |

3-nitro-4-thiocyanatobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4S/c9-4-15-7-2-1-5(8(11)12)3-6(7)10(13)14/h1-3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDASRYDGNESOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])SC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B511300.png)

![Thieno[2,3-b:4,5-b']dipyridine-2,4-diol, 7-methyl-](/img/structure/B511313.png)

![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)

![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)

amine](/img/structure/B511365.png)

![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)